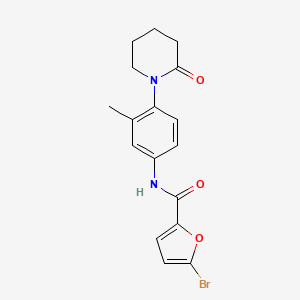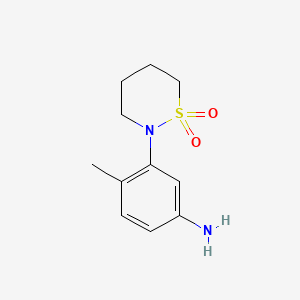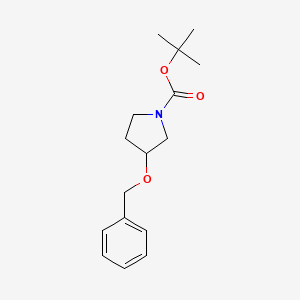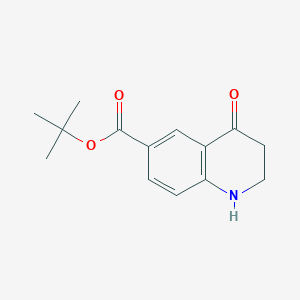
(3-氯-4-甲氧基苯基)-(2-乙氧基乙基)氰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide” appears to contain a cyanamide group attached to a phenyl ring with a methoxy and a chloro substituent, and an ethoxyethyl group. Cyanamides are functional groups that contain a carbon atom double-bonded to a nitrogen atom, and single-bonded to another nitrogen atom. They are used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the methoxy, chloro, and ethoxyethyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Cyanamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with electrophiles. The other functional groups present in the molecule would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar cyanamide group could increase the compound’s water solubility, while the presence of the chloro and methoxy groups could influence its reactivity .科学研究应用
金属络合和浊点萃取
(3-氯-4-甲氧基苯基)-(2-乙氧基乙基)氰胺: 已被研究其金属络合性质。 第一步,使用核磁共振、傅里叶变换红外光谱、元素分析和质谱等技术合成和表征该试剂 。研究人员已经探索了与各种金属形成络合物的最佳条件。
一个值得注意的应用是开发了一种浊点萃取方法来检测铅离子 (Pb²⁺)。在与试剂络合后,分析物分子在离心后使用 Triton X-114 定量萃取。然后用甲醇中的硝酸处理富含表面活性剂的相,然后使用火焰原子吸收光谱法 (FAAS) 进行分析。 该方法实现了 0.39 ng/ml 的检测限 (LOD) 和 1.30 ng/ml 的定量限 (LOQ),具有高灵敏度 。该技术已成功应用于火电厂水样中痕量铅离子的测定。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-7-6-15(9-14)10-4-5-12(16-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWYGSBSPEDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)
![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)





![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)